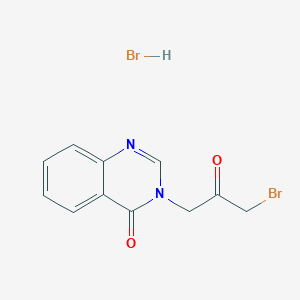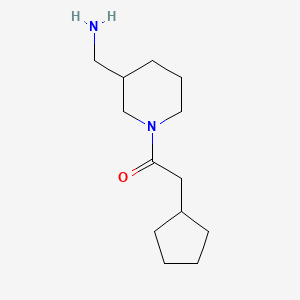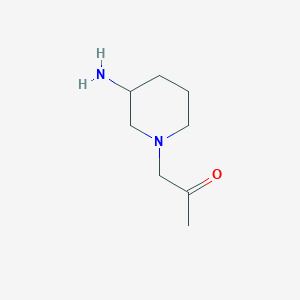
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide
概要
説明
3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide, also known as 3-bromo-2-oxopropyl quinazolin-4-one hydrobromide, is a small organic molecule containing bromine, oxygen, and nitrogen atoms. It is a type of quinazoline derivative and is used in various scientific research applications. It is also used as an intermediate in the synthesis of organic compounds.
科学的研究の応用
3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide has been used in various scientific research applications, including the synthesis of organic compounds and the study of enzyme inhibitors. It has also been used as a building block in the synthesis of other organic compounds, such as quinazolinones, quinolines, and quinazolines. In addition, it has been used in the synthesis of other compounds such as aminopyridines, indoles, and pyridines.
作用機序
The mechanism of action of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide is not well understood. However, it is thought to involve the binding of the molecule to the active site of an enzyme, which in turn prevents the enzyme from catalyzing a reaction. It is also thought to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide have not been extensively studied. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been found to increase the activity of certain enzymes, such as cytochrome P450.
実験室実験の利点と制限
The use of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for long periods of time without degradation. Third, it is relatively easy to synthesize and can be used in a variety of reactions. However, the use of 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide in laboratory experiments also has some limitations. First, it is not very soluble in water, which can limit its use in certain reactions. Second, it can be toxic if handled improperly or ingested.
将来の方向性
The potential future directions for 3-(3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromideopropyl)quinazolin-4(3H)-one hydrobromide include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into its potential applications in drug design, organic synthesis, and enzyme inhibition could be beneficial. Furthermore, further research into its potential use in other laboratory experiments, such as in the synthesis of other organic compounds, could be beneficial. Finally, further research into its potential toxicity, solubility, and stability could be beneficial.
特性
IUPAC Name |
3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIODYCBNNKNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-oxopropyl)quinazolin-4-one;hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)

![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)


![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)
